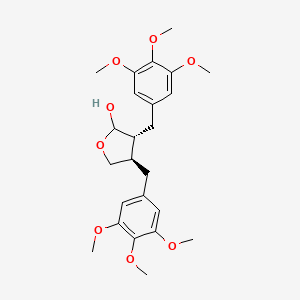

(-)-Cubebinin

Description

(-)-Cubebinin is a lignan-derived secondary metabolite isolated from Piper cubeba L., a plant traditionally used for its medicinal properties . Structurally, it belongs to the dibenzylbutyrolactone class of lignans, characterized by a bicyclic framework with oxygenated substituents. Its absolute configuration, confirmed via chiroptical spectroscopy and quantum chemical calculations, highlights a stereochemically complex architecture critical for its bioactivity .

For instance, in solvent extraction studies of P. cubeba, this compound was identified in the ethyl acetate fraction, correlating with antibacterial efficacy against Streptococcus sobrinus (a cariogenic pathogen) and suppression of nitric oxide (NO) production in macrophages, indicative of anti-inflammatory properties .

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(3R,4R)-3,4-bis[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-ol |

InChI |

InChI=1S/C24H32O8/c1-26-18-9-14(10-19(27-2)22(18)30-5)7-16-13-32-24(25)17(16)8-15-11-20(28-3)23(31-6)21(12-15)29-4/h9-12,16-17,24-25H,7-8,13H2,1-6H3/t16-,17+,24?/m0/s1 |

InChI Key |

PIYHDSUVUSVLGU-HSQXHLSASA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@H]2COC([C@@H]2CC3=CC(=C(C(=C3)OC)OC)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2COC(C2CC3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Lignans

(-)-Cubebinin shares structural and functional similarities with other lignans from P. cubeba, such as (-)-cubebin, (-)-hinokinin, yatein, and dihydrocubebin. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Lignans

Key Structural Differences

- This compound vs. (-)-Cubebin : (-)-Cubebin lacks the additional hydroxylation present in this compound, which may enhance the latter’s solubility and receptor-binding affinity in polar solvents .

- This compound vs. Yatein : Yatein contains a tetrahydrofuran ring instead of a lactone, contributing to its distinct cytotoxic profile .

- This compound vs. (-)-Hinokinin: The methylenedioxy group in hinokinin enhances its antiparasitic activity, whereas this compound’s anti-inflammatory effects are linked to NO pathway modulation .

Pharmacological Comparison

- Anti-inflammatory Activity: this compound and (-)-cubebin both suppress NO production, but this compound’s potency is higher in ethanol extracts compared to cubebin’s moderate activity in methanol extracts .

- Antibacterial Specificity: this compound shows selective activity against S. sobrinus (MBC = 125 µg/mL), whereas (-)-hinokinin and yatein are more effective against Gram-positive pathogens like Staphylococcus aureus .

- Synergistic Effects : Dihydrocubebin and this compound, when co-administered, enhance antibacterial efficacy, suggesting synergistic interactions in lignan-rich fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.